2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride
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Overview
Description
2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride is an organic compound that features a benzoyl chloride group substituted with a methoxy group and a pyridin-3-ylmethyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an intermediate compound. This intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. A nucleophilic substitution reaction at the ortho-position of the pyridine N-oxides with trimethylsilyl cyanide (TMSCN) generates another intermediate, which is then reacted with sodium and ammonium chloride in ethanol solution to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride can undergo several types of chemical reactions, including:
Nucleophilic substitution: The benzoyl chloride group can react with nucleophiles to form various derivatives.
Oxidation and reduction: The compound can participate in redox reactions, particularly involving the pyridine ring.
Coupling reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as mCPBA are used for oxidation reactions.
Coupling reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while a Suzuki–Miyaura coupling reaction would produce a biaryl compound.
Scientific Research Applications
2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride involves its interaction with specific molecular targets. The benzoyl chloride group can react with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The pyridine ring may also interact with specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoyl chloride: This compound is similar but lacks the pyridin-3-ylmethyl carbamoyl group.
Pyridine, 2-methoxy-: This compound contains the pyridine ring but lacks the benzoyl chloride group.
Omeprazole: A proton pump inhibitor with a similar pyridine structure but different functional groups.
Uniqueness
2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-methoxy-5-(pyridin-3-ylmethylcarbamoyl)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-21-13-5-4-11(7-12(13)14(16)19)15(20)18-9-10-3-2-6-17-8-10/h2-8H,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCXEZLYWKVHSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90848453 |
Source
|
Record name | 2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90848453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90183-52-1 |
Source
|
Record name | 2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90848453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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